molecular formula C7H12N2O B6155697 2-(1-methyl-1H-pyrazol-3-yl)propan-2-ol CAS No. 101012-40-2

2-(1-methyl-1H-pyrazol-3-yl)propan-2-ol

Cat. No.: B6155697
CAS No.: 101012-40-2
M. Wt: 140.18 g/mol
InChI Key: KIICXRAZTXYPBS-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-3-yl)propan-2-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-3-yl)propan-2-ol typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate alkylating agent. One common method is the alkylation of 1-methyl-1H-pyrazole with 2-chloropropan-2-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-3-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(1-methyl-1H-pyrazol-3-yl)propan-2-one.

    Reduction: Formation of 2-(1-methyl-1H-pyrazol-3-yl)propan-2-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-3-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or ion channels. The molecular targets and pathways involved can vary, but the compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-methyl-1H-pyrazol-3-yl)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

CAS No.

101012-40-2

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-(1-methylpyrazol-3-yl)propan-2-ol

InChI

InChI=1S/C7H12N2O/c1-7(2,10)6-4-5-9(3)8-6/h4-5,10H,1-3H3

InChI Key

KIICXRAZTXYPBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN(C=C1)C)O

Purity

95

Origin of Product

United States

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